molecular formula C10H9NO3S B5253573 4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol

4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol

Cat. No.: B5253573
M. Wt: 223.25 g/mol
InChI Key: RULODEUBEYSXPM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanylbutynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol typically involves the reaction of 4-nitrothiophenol with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanylbutynol backbone can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)sulfonylbut-2-yn-1-ol
  • 4-(4-Nitrophenyl)thiobut-2-yn-1-ol

Uniqueness

4-(4-Nitrophenyl)sulfanylbut-2-yn-1-ol is unique due to the presence of both a nitrophenyl group and a sulfanylbutynol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-nitrophenyl)sulfanylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULODEUBEYSXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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